SU 3327

Overview

Description

Halicin, originally known as SU-3327, is a compound that was initially researched for its potential as an anti-diabetic drug. it gained significant attention when it was identified by artificial intelligence as a potent broad-spectrum antibiotic. Halicin exhibits unique antibacterial properties, making it a promising candidate in the fight against antibiotic-resistant bacteria .

Mechanism of Action

Target of Action

Halicin, originally researched as an anti-diabetic drug , is an experimental drug that acts as an enzyme inhibitor of c-Jun N-terminal kinase (JNK) . Sequencing of halicin-resistant mutants revealed that the primary mutations were concentrated in three functions: bacterial protein synthesis, transport, and nitroreduction .

Mode of Action

Halicin’s mode of action is unconventional compared to most antibiotics. It disrupts the flow of protons across a cell membrane . This disruption affects the bacteria’s ability to maintain an electrochemical gradient across their cell membranes .

Biochemical Pathways

The electrochemical gradient disrupted by halicin is necessary for various functions, including the production of adenosine triphosphate (ATP), molecules that cells use to store and transfer energy . If this gradient breaks down, the cells die . This unique mechanism of action could be difficult for bacteria to develop resistance to .

Pharmacokinetics

Halicin has been found to be poorly absorbed and quickly eliminated in vivo . This suggests that the bioavailability of halicin may be low, which could influence its efficacy as a therapeutic agent.

Result of Action

Halicin has broad-spectrum antibacterial effects . It has been found to have a good inhibitory effect on clinical isolates of drug-resistant strains and Clostridium perfringens . It has also shown activity against drug-resistant strains of Clostridiodes difficile, Acinetobacter baumannii, and Mycobacterium tuberculosis .

Action Environment

The environment can influence the action, efficacy, and stability of halicin. For instance, the intestinal microbial composition can be significantly affected by halicin, but it also causes a faster recovery . .

Biochemical Analysis

Biochemical Properties

Halicin exerts its antibacterial effects by disrupting the transmembrane electrochemical gradient and upregulating bacterial genes responsible for iron homeostasis . This triggers a disturbance in the pH regulation across the bacterial cell membrane, which halts bacterial growth .

Cellular Effects

Halicin has been found to have a significant effect on the intestinal microbial composition . It also has a good inhibitory effect on clinical isolates of drug-resistant strains and Clostridium perfringens .

Molecular Mechanism

The molecular mechanism of Halicin involves the disruption of the transmembrane electrochemical gradient . This disruption leads to a disturbance in the pH regulation across the bacterial cell membrane, effectively halting bacterial growth .

Temporal Effects in Laboratory Settings

In laboratory settings, Halicin has been observed to be poorly absorbed and quickly eliminated in vivo . Despite this, it has a significant effect on the intestinal microbial composition and causes a faster recovery .

Dosage Effects in Animal Models

Toxicology studies have confirmed that Halicin exhibits low acute toxicity . At a high dose of 201.8 mg/kg, test rats exhibited weight loss and slight renal inflammation .

Metabolic Pathways

Halicin is involved in the metabolic pathways that disrupt the transmembrane electrochemical gradient . This disruption leads to a disturbance in the pH regulation across the bacterial cell membrane .

Transport and Distribution

Halicin is poorly absorbed and quickly eliminated in vivo . This suggests that its transport and distribution within cells and tissues are limited.

Subcellular Localization

Given its mechanism of action, it is likely to interact with the bacterial cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Halicin involves the formation of a 1,3,4-thiadiazole ring system. The key steps include:

Formation of the Thiadiazole Ring: This is typically achieved by the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization.

Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, often using nitric acid or a nitrating mixture.

Thiazole Ring Formation: The final step involves the formation of the thiazole ring, which can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods: Industrial production of Halicin would likely involve optimization of the above synthetic routes to ensure high yield and purity. This would include:

Scaling Up Reactions: Ensuring that the reactions can be carried out on a large scale without significant loss of yield.

Purification: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Halicin undergoes various chemical reactions, including:

Oxidation: Halicin can undergo oxidation reactions, particularly at the sulfur atoms in its structure.

Reduction: The nitro group in Halicin can be reduced to an amino group under appropriate conditions.

Substitution: Halicin can participate in substitution reactions, where functional groups in its structure are replaced by other groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Amino derivatives.

Substitution Products: Varied depending on the substituents introduced

Scientific Research Applications

Halicin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity of thiadiazole and thiazole rings.

Biology: Investigated for its effects on bacterial cell membranes and its potential to disrupt bacterial homeostasis.

Medicine: Explored as a potent antibiotic against multidrug-resistant bacteria, including strains of Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis.

Industry: Potential applications in the development of new antibacterial coatings and materials .

Comparison with Similar Compounds

Halicin stands out due to its unique mechanism of action and its effectiveness against a broad spectrum of antibiotic-resistant bacteria. Similar compounds include:

Ciprofloxacin: A commonly used antibiotic that targets bacterial DNA gyrase but is less effective against certain resistant strains.

Vancomycin: An antibiotic that inhibits cell wall synthesis but has a different mechanism compared to Halicin.

Halicin’s ability to disrupt the electrochemical gradient and iron homeostasis makes it a novel and promising candidate in the fight against antibiotic resistance .

Biological Activity

SU 3327 is a selective inhibitor of c-Jun N-terminal kinase (JNK), a protein kinase involved in various cellular processes, including inflammation, apoptosis, and stress responses. This compound has garnered attention for its potential therapeutic applications, particularly in pain management and metabolic disorders. Below is a detailed exploration of the biological activity of this compound, including its mechanisms of action, effects on pain models, and other relevant findings.

This compound specifically inhibits JNK with an IC50 value of 0.7 μM, demonstrating selectivity over other kinases such as p38 MAPK and Akt . The compound disrupts the protein-protein interaction between JNK and its scaffold protein JIP1, which is critical for JNK signaling pathways . This inhibition leads to a cascade of biological effects that are particularly relevant in the context of inflammation and pain.

Antinociceptive Effects

Recent studies have highlighted the antinociceptive properties of this compound in various pain models. A significant study evaluated its effects in the formalin pain model using male and female C57BL6J mice. Key findings include:

- Dose-Dependent Effects : this compound exhibited strong antinociceptive effects at doses ranging from 0.3 to 30 mg/kg. Notably, a dose of 10 mg/kg was effective in reducing pain responses in both phases of the formalin test .

- Sex-Specific Responses : The antinociceptive effects were mediated through cannabinoid receptors, with females primarily utilizing CB2 receptors and males utilizing both CB1 and CB2 receptors. This indicates a significant sex difference in the pharmacodynamics of this compound .

- Physiological Effects : In addition to pain relief, this compound induced hypothermia and motor impairment at higher doses. Males displayed greater sensitivity to lower doses for antinociception, while females were more affected by hypothermic and motor-suppressive effects .

Table: Summary of Antinociceptive Effects

| Parameter | Males | Females |

|---|---|---|

| Effective Dose Range | 1-3 mg/kg | 3 mg/kg |

| Receptor Mediation | CB1 and CB2 | CB2 |

| Pain Response Reduction | Significant at all doses | Significant at higher doses |

| Hypothermia | Less sensitive | More sensitive |

| Motor Impairment | Moderate | High |

Additional Biological Activities

Beyond its antinociceptive properties, this compound has shown promise in other areas:

- Metabolic Effects : In mouse models of type-2 diabetes, this compound has been reported to restore insulin sensitivity, suggesting potential applications in metabolic disorders .

- Antibiotic Activity : The compound exhibits antibiotic properties against various pathogens including Staphylococcus aureus, Acinetobacter baumannii, Clostridium difficile, and Mycobacterium tuberculosis.

- Inflammation and Injury Models : Research indicates that this compound can mitigate inflammation-related damage in models of pancreatitis and liver injury, showcasing its versatility as an anti-inflammatory agent .

Case Studies

- Formalin Pain Model : A study demonstrated that administration of this compound significantly inhibited pain responses while also affecting physiological parameters like body temperature and locomotor activity . This dual action highlights the compound's complex pharmacological profile.

- Diabetes Model : In a diabetic mouse model, this compound improved insulin sensitivity, indicating its potential role in managing metabolic syndromes associated with chronic inflammation .

Properties

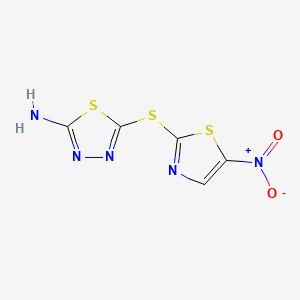

IUPAC Name |

5-[(5-nitro-1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N5O2S3/c6-3-8-9-5(14-3)15-4-7-1-2(13-4)10(11)12/h1H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQBNZBOOHHVQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)SC2=NN=C(S2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N5O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474254 | |

| Record name | Halicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40045-50-9 | |

| Record name | 5-[(5-Nitro-2-thiazolyl)thio]-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40045-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040045509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15624 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Halicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-[(5-nitro-2-thiazolyl)thio]-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Halicin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4KQC5P9B2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.